An In-Depth Technical Guide to the Critical Micelle Concentration of Octyl-beta-D-glucopyranoside
An In-Depth Technical Guide to the Critical Micelle Concentration of Octyl-beta-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of the non-ionic detergent, octyl-beta-D-glucopyranoside (also known as octyl glucoside or OG). This information is crucial for its application in the solubilization, purification, and characterization of membrane proteins, which are vital targets in drug development.
Core Concepts
Octyl-beta-D-glucopyranoside is a mild detergent widely favored for its ability to disrupt lipid bilayers and form micelles that encapsulate membrane proteins, often preserving their native conformation and function. The CMC is a fundamental property of any surfactant, representing the concentration at which individual detergent molecules (monomers) begin to self-assemble into larger aggregates known as micelles. Below the CMC, the detergent exists predominantly as monomers. Above the CMC, any additional detergent will primarily form new micelles, while the monomer concentration remains relatively constant. Understanding the CMC of octyl-beta-D-glucopyranoside is essential for optimizing experimental conditions to ensure efficient protein solubilization while minimizing potential denaturation.
Quantitative Data Summary
The critical micelle concentration of octyl-beta-D-glucopyranoside is influenced by various factors, including temperature and the ionic strength of the solution. The generally accepted range for the CMC is 20-25 mM in aqueous solutions at room temperature.[1][2] More specific values have also been reported.[3][4]
| Parameter | Value | Conditions | References |
| Critical Micelle Concentration (CMC) | 20-25 mM | Aqueous solution, 20-25°C | [1][2] |
| ~18-20 mM | Aqueous solution | [4] | |
| 24-26 mM | Aqueous solution | [3] | |
| 25 mM | Aqueous solution, 25°C | [5][6] | |
| ~23.4 mM | 0.1 M NaCl | [4] | |
| Aggregation Number | 27-100 | Aqueous solution | [5][7] |
| 84 | [1] | ||
| Micelle Molecular Weight | 8,000-29,000 Da | [3][5] | |
| ~25,000 Da | [1][2] |
Experimental Protocols for CMC Determination
Several biophysical techniques can be employed to determine the CMC of a surfactant. Below are detailed methodologies for three common approaches.
Surface Tensiometry (Du Noüy Ring Method)
Principle: The surface tension of a liquid decreases as the concentration of a surfactant increases. This is because the surfactant monomers accumulate at the air-water interface. Once the interface is saturated, the monomers begin to form micelles in the bulk solution. At this point, the surface tension remains relatively constant with further increases in surfactant concentration. The CMC is identified as the concentration at the inflection point of the surface tension versus log-concentration curve.
Detailed Methodology:
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Preparation of Solutions:
-
Prepare a stock solution of high-purity octyl-beta-D-glucopyranoside (e.g., 100 mM) in deionized water or the desired buffer.
-
Create a series of dilutions from the stock solution, ranging from well below to well above the expected CMC (e.g., 1 mM to 50 mM).
-
-
Instrumentation and Calibration:
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Use a force tensiometer equipped with a platinum Du Noüy ring.
-
Thoroughly clean the platinum ring with a solvent (e.g., acetone) and then flame it to remove any organic contaminants.
-
Calibrate the instrument according to the manufacturer's instructions, typically with deionized water.
-
-
Measurement Procedure:
-
Pour the surfactant solution into a clean sample vessel.
-
Immerse the platinum ring into the solution.
-
Slowly raise the ring through the surface of the liquid.
-
The instrument measures the force required to pull the ring through the interface. The maximum force before the liquid lamella breaks is recorded.[8][9][10]
-
Repeat the measurement for each concentration, ensuring the ring is cleaned and dried between samples.
-
-
Data Analysis:
-
Plot the measured surface tension (in mN/m) as a function of the logarithm of the octyl-beta-D-glucopyranoside concentration.
-
The resulting graph will show two linear regions. The intersection of the two lines corresponds to the CMC.
-
Fluorescence Spectroscopy using a Pyrene Probe
Principle: The fluorescence emission spectrum of the hydrophobic probe pyrene is sensitive to the polarity of its microenvironment. In a polar solvent like water, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is high. When micelles form, the nonpolar pyrene molecules partition into the hydrophobic core of the micelles. This change in environment leads to a decrease in the I1/I3 ratio. The CMC is determined from the inflection point of the I1/I3 ratio versus log-concentration plot.[11][12][13]
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at a concentration of approximately 0.2 mM.
-
Prepare a series of octyl-beta-D-glucopyranoside solutions in the desired buffer, bracketing the expected CMC.
-
Add a small aliquot of the pyrene stock solution to each surfactant solution to achieve a final pyrene concentration of approximately 1-2 µM. The volume of acetone added should be minimal to avoid affecting the micellization process. Allow the acetone to evaporate.
-
-
Instrumentation:
-
Use a fluorescence spectrophotometer.
-
Set the excitation wavelength to approximately 334 nm.
-
Record the emission spectra from 350 nm to 450 nm.
-
-
Measurement Procedure:
-
Equilibrate the samples at the desired temperature.
-
Measure the fluorescence emission spectrum for each sample.
-
-
Data Analysis:
-
For each spectrum, determine the intensity of the first (I1, around 372 nm) and third (I3, around 383 nm) vibronic peaks.
-
Calculate the I1/I3 ratio for each concentration.
-
Plot the I1/I3 ratio as a function of the logarithm of the octyl-beta-D-glucopyranoside concentration.
-
The CMC is determined from the midpoint of the sigmoidal transition in the plot.
-
Dynamic Light Scattering (DLS)
Principle: DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion. Below the CMC, the solution contains only small, rapidly diffusing monomers. Above the CMC, larger, slower-diffusing micelles are formed, leading to a significant increase in the scattered light intensity and the appearance of a larger particle size population. The CMC can be estimated by identifying the concentration at which a sharp increase in scattering intensity or the appearance of a micellar size peak occurs.[14][15][16]
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a series of octyl-beta-D-glucopyranoside solutions in a high-purity, filtered (0.22 µm) buffer. The concentration range should span from well below to well above the expected CMC.
-
Filter each solution directly into a clean, dust-free cuvette immediately before measurement to remove any aggregates or dust particles.
-
-
Instrumentation:
-
Use a dynamic light scattering instrument.
-
Set the measurement temperature and allow the instrument to equilibrate.
-
-
Measurement Procedure:
-
Place the cuvette in the instrument and allow it to thermally equilibrate.
-
Perform multiple measurements for each concentration to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation functions to obtain the size distribution and the average scattering intensity for each concentration.
-
Plot the average scattering intensity (in kcps) versus the octyl-beta-D-glucopyranoside concentration. The CMC is the concentration at which a sharp increase in intensity is observed.
-
Alternatively, plot the hydrodynamic radius as a function of concentration. The appearance of a stable peak corresponding to the micelle size indicates that the CMC has been exceeded.
-
Visualizations
Experimental Workflow for CMC Determination
Caption: A generalized workflow for the experimental determination of the Critical Micelle Concentration (CMC).
Logical Relationship in Membrane Protein Solubilization
Caption: The logical workflow for solubilizing membrane proteins using octyl-beta-D-glucopyranoside.
References
- 1. Octyl β Glucoside Detergent | AAT Bioquest [aatbio.com]
- 2. オクチル β-D-グルコピラノシド ≥98% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. agscientific.com [agscientific.com]
- 4. Anatrace.com [anatrace.com]
- 5. researchgate.net [researchgate.net]
- 6. Octyl glucoside - Wikipedia [en.wikipedia.org]
- 7. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 8. biolinscientific.com [biolinscientific.com]
- 9. Review of measuring methods of surface or interfacial tensiometer for measurement of surface tension or interface tension base on Wilhelmy plate or DuNouy ring method.-KINO Scientific Instrument Inc. [surface-tension.org]
- 10. pro-lehrsysteme.ch [pro-lehrsysteme.ch]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Use of dynamic light scattering and small-angle X-ray scattering to characterize new surfactants in solution conditions for membrane-protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Critical micellization temperature determination using multi-angle dynamic light scattering | Malvern Panalytical [malvernpanalytical.com]
